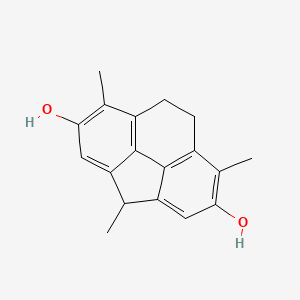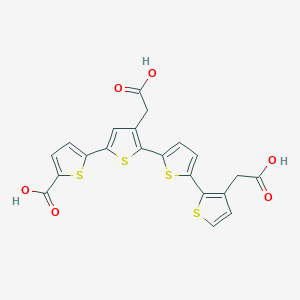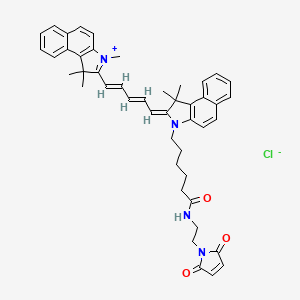
5-(2-Hydroxyethyl)cytidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Hydroxyethyl)cytidine is a cytidine analog, which means it is structurally similar to cytidine, a nucleoside molecule. This compound has garnered attention due to its potential anti-metabolic and anti-tumor activities. It functions by inhibiting DNA methyltransferases, enzymes that play a crucial role in the regulation of gene expression .
準備方法
Synthetic Routes and Reaction Conditions: 5-(2-Hydroxyethyl)cytidine can be synthesized through a photochemical reaction involving cytidine or its derivatives with 2-iodoethanol. The reaction typically takes place in anhydrous acetonitrile or a 25% aqueous acetonitrile solution under UV irradiation at 254 nm .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale photochemical synthesis, ensuring high purity and yield through optimized reaction conditions and purification techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the cytidine ring or the hydroxyl group, potentially yielding various reduced forms of the compound.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Reduced forms of the cytidine ring or hydroxyl group.
Substitution: Various substituted cytidine analogs depending on the nucleophile used.
科学的研究の応用
5-(2-Hydroxyethyl)cytidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of other nucleoside analogs and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in inhibiting DNA methyltransferases, which has implications in gene expression and epigenetics.
Medicine: Due to its potential anti-tumor activity, this compound is being explored as a therapeutic agent in cancer treatment.
Industry: It is used in the development of pharmaceuticals and as a research tool in drug discovery
作用機序
5-(2-Hydroxyethyl)cytidine exerts its effects primarily by inhibiting DNA methyltransferases. These enzymes are responsible for adding methyl groups to DNA, a process that regulates gene expression. By inhibiting these enzymes, this compound can alter gene expression patterns, leading to anti-metabolic and anti-tumor effects .
類似化合物との比較
Cytidine: The parent compound, which is a nucleoside molecule involved in the synthesis of RNA.
Zebularine: Another cytidine analog known for its DNA methyltransferase inhibitory activity.
5-Azacytidine: A nucleoside analog used in the treatment of myelodysplastic syndromes and acute myeloid leukemia.
Uniqueness: 5-(2-Hydroxyethyl)cytidine is unique due to its specific structural modification, which enhances its ability to inhibit DNA methyltransferases and its potential anti-tumor activity. This makes it a valuable compound for research and therapeutic applications .
特性
分子式 |
C11H17N3O6 |
|---|---|
分子量 |
287.27 g/mol |
IUPAC名 |
4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(2-hydroxyethyl)pyrimidin-2-one |
InChI |
InChI=1S/C11H17N3O6/c12-9-5(1-2-15)3-14(11(19)13-9)10-8(18)7(17)6(4-16)20-10/h3,6-8,10,15-18H,1-2,4H2,(H2,12,13,19)/t6-,7?,8+,10-/m1/s1 |
InChIキー |
PXHKHCSQQQUDBL-LCFZEIEZSA-N |
異性体SMILES |
C1=C(C(=NC(=O)N1[C@H]2[C@H](C([C@H](O2)CO)O)O)N)CCO |
正規SMILES |
C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-[5-chloro-6-(triazol-2-yl)pyridin-3-yl]-3-[8-[(1S)-1-methoxyethyl]imidazo[1,2-b]pyridazin-7-yl]urea](/img/structure/B12394205.png)
![cyclo[N(Me)Ala-D-OAbu(CN)-Leu(4R-5-Pr)-N(Me)Leu-Leu-N(Me)Trp(OMe)-Leu(4R-5-Pr)]](/img/structure/B12394215.png)


![7-[3-[4-(3-chloro-4-fluoroanilino)-6-methoxyquinazolin-7-yl]oxypropylamino]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B12394234.png)

![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-fluoropyrimidin-2-one](/img/structure/B12394236.png)

